![molecular formula C19H25N3O3 B5769104 N-[4-(diethylamino)phenyl]-N'-(2,5-dimethoxyphenyl)urea](/img/structure/B5769104.png)
N-[4-(diethylamino)phenyl]-N'-(2,5-dimethoxyphenyl)urea
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Overview
Description
N-[4-(diethylamino)phenyl]-N'-(2,5-dimethoxyphenyl)urea, commonly known as DEAE-DMPU, is a chemical compound that has gained significant attention in the field of scientific research. DEAE-DMPU is a urea derivative that exhibits unique properties that make it useful in various scientific applications.
Mechanism of Action
The mechanism of action of DEAE-DMPU is not fully understood, but it is believed to act as a Lewis base, which allows it to form coordination complexes with various metal ions. This property makes DEAE-DMPU useful in catalyzing various organic reactions. Additionally, DEAE-DMPU has been shown to interact with various biological molecules, such as proteins and nucleic acids, which may contribute to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
DEAE-DMPU has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of cytokines, which are involved in the inflammatory response. Additionally, DEAE-DMPU has been shown to exhibit anti-cancer properties by inducing apoptosis, which is a programmed cell death process. DEAE-DMPU has also been shown to interact with various enzymes, which may contribute to its catalytic properties.
Advantages and Limitations for Lab Experiments
DEAE-DMPU has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and stored. Additionally, it exhibits unique properties that make it useful in various scientific applications. However, DEAE-DMPU also has some limitations. It can be toxic in high concentrations, and its mechanism of action is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for the scientific research of DEAE-DMPU. One potential direction is the development of new catalytic applications for DEAE-DMPU. Additionally, further research is needed to fully understand the mechanism of action of DEAE-DMPU, which may lead to the development of new therapeutic applications. Furthermore, the synthesis of new derivatives of DEAE-DMPU may lead to the discovery of compounds with even greater potential in various scientific applications.
Conclusion:
In conclusion, DEAE-DMPU is a urea derivative that exhibits unique properties that make it useful in various scientific applications. Its synthesis method is relatively simple, and it has been shown to exhibit anti-inflammatory and anti-cancer properties. DEAE-DMPU has several advantages for lab experiments, but it also has some limitations. There are several future directions for the scientific research of DEAE-DMPU, which may lead to the development of new therapeutic applications and the discovery of compounds with even greater potential in various scientific applications.
Synthesis Methods
The synthesis of DEAE-DMPU involves the reaction of 2,5-dimethoxyaniline with diethylamine to form N-[4-(diethylamino)phenyl]-2,5-dimethoxyaniline. The resulting compound is then reacted with isocyanate to form N-[4-(diethylamino)phenyl]-N'-(2,5-dimethoxyphenyl)urea, which is DEAE-DMPU. The synthesis method of DEAE-DMPU is relatively simple and can be achieved in a few steps.
Scientific Research Applications
DEAE-DMPU has shown great potential in various scientific research applications. It has been used as a catalyst in organic reactions, as a reagent for the synthesis of various compounds, and as a solvent in chemical reactions. DEAE-DMPU has also been used in the field of electrochemistry, where it has been shown to enhance the electrochemical properties of various materials. Additionally, DEAE-DMPU has been used in the field of medicinal chemistry, where it has been shown to exhibit anti-inflammatory and anti-cancer properties.
properties
IUPAC Name |
1-[4-(diethylamino)phenyl]-3-(2,5-dimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-5-22(6-2)15-9-7-14(8-10-15)20-19(23)21-17-13-16(24-3)11-12-18(17)25-4/h7-13H,5-6H2,1-4H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYZRPFQLSCEAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Diethylamino)phenyl]-3-(2,5-dimethoxyphenyl)urea |
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